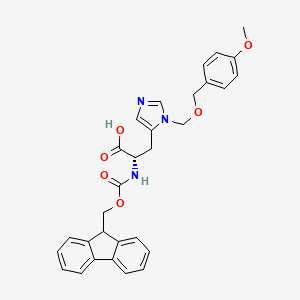

Fmoc-His(MBom)-OH

Description

Evolution of Histidine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis

Histidine, an amino acid characterized by its imidazole (B134444) side chain, has historically posed significant difficulties in peptide synthesis, primarily due to its propensity for racemization and potential for side reactions. The evolution of protecting group strategies for histidine reflects the ongoing effort to overcome these challenges and ensure the fidelity of synthesized peptides.

Historical Context of Histidine Racemization Challenges in Peptide Synthesis

The synthesis of peptides, particularly those containing histidine, has long been complicated by the risk of racemization, a process where the stereochemical integrity of the amino acid is compromised, leading to the formation of undesired D-isomers nih.govpeptide.com. This phenomenon is especially problematic because the biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the L-configuration of its constituent amino acids amazonaws.com.

Historically, early peptide synthesis methods, including those employing the tert-butyloxycarbonyl (Boc) strategy, faced significant challenges with histidine. The imidazole ring of histidine, particularly its Nπ nitrogen, can promote the enolization of activated histidine residues, thereby facilitating epimerization during coupling reactions nih.govamazonaws.com. This susceptibility means that even standard coupling procedures could lead to substantial levels of racemization, often necessitating rigorous purification steps or rendering certain sequences unproducible with high chiral purity nih.govacs.org. For instance, using the commonly employed trityl (Trt) protecting group on histidine (Fmoc-His(Trt)-OH) in Fmoc SPPS, significant racemization could occur, particularly with prolonged pre-activation times or under basic coupling conditions nih.govamazonaws.com. The development of Fmoc chemistry offered milder deprotection conditions compared to the Boc strategy, but the inherent reactivity of the histidine imidazole ring continued to demand robust protection biosynth.compeptide.com.

Rationale for Nπ-Protection in Histidine Derivatives

The imidazole ring of histidine contains two nitrogen atoms: Nπ and Nτ rsc.orgwikipedia.orgpearson.comstackexchange.comwikipedia.org. The Nπ nitrogen, in particular, possesses a lone pair of electrons that is positioned close to the alpha-carbon of the histidine residue amazonaws.com. During the activation step of peptide coupling, where the carboxyl group of an incoming amino acid is activated for amide bond formation, the imidazole ring's nucleophilicity and basicity become critical factors nih.govpeptide.comnih.gov.

Specifically, the Nπ nitrogen's lone pair can act as an intramolecular base, abstracting the proton from the alpha-carbon of the activated histidine residue. This deprotonation leads to the formation of an achiral enolate intermediate amazonaws.com. Once this enolate is formed, there is no inherent preference for the reprotonation to occur from the original L-face or the opposite D-face, leading to the formation of both L- and D-histidine, thus compromising the peptide's enantiomeric purity amazonaws.com. Therefore, to prevent this side reaction and preserve the chiral integrity of the histidine residue, protection of the Nπ nitrogen is essential. This protection effectively shields the alpha-carbon from deprotonation by blocking the accessibility of the Nπ lone pair, thereby preventing the formation of the enolate intermediate and subsequent racemization amazonaws.com.

Significance of Fmoc-His(MBom)-OH as a Histidine Building Block in Modern Peptide Synthesis Paradigms

The introduction of the 4-methoxybenzyloxymethyl (MBom) group at the Nπ position of histidine has represented a significant advancement in addressing the persistent challenges associated with histidine in Fmoc SPPS nih.govpeptide.comsigmaaldrich.compeptanova.deresearchgate.net. This compound is specifically designed to meet the stringent requirements of the Fmoc strategy, offering superior protection against racemization compared to earlier derivatives.

The MBom group's primary advantage lies in its ability to effectively suppress side-chain-induced racemization during the incorporation of histidine into a growing peptide chain nih.govpeptide.comamazonaws.comnih.govpeptanova.deresearchgate.net. Studies have demonstrated that this compound significantly reduces epimerization, even under demanding conditions such as microwave-assisted SPPS at elevated temperatures, where traditional protecting groups like trityl (Trt) show markedly higher racemization rates nih.govamazonaws.com. For example, when compared to Fmoc-His(Trt)-OH, this compound has shown a dramatic decrease in racemization levels under various coupling protocols nih.govamazonaws.com. This enhanced stereochemical control is crucial for the synthesis of peptides where histidine plays a critical role in biological activity or structural integrity.

While the preparation of this compound can be more complex and costly than that of some other derivatives, its superior performance in preventing racemization makes it an invaluable tool for synthesizing challenging peptide sequences amazonaws.com. Although the MBom group can release formaldehyde (B43269) upon acidolysis, which may lead to side reactions, these can be effectively mitigated by including scavengers like methoxyamine hydrochloride in the cleavage mixture researchgate.net. The development of this compound represents a critical step forward in achieving high-purity, stereochemically defined histidine-containing peptides.

Comparative Racemization Data

The propensity of histidine to racemize during peptide synthesis has driven the development of various protecting groups. The 4-methoxybenzyloxymethyl (MBom) group has emerged as a highly effective solution for minimizing this issue in Fmoc SPPS. Comparative studies highlight the significant improvement offered by MBom protection over traditional methods like trityl (Trt) protection.

| Histidine Derivative | Coupling Conditions | Racemization (%) | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 | nih.gov |

| This compound | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 | nih.gov |

| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 | nih.gov |

| This compound | Microwave heating at 80°C | 0.8 | nih.gov |

| Fmoc-His(Trt)-OH | 50 °C, 10 min coupling | 6.8 | amazonaws.com |

| Fmoc-His(Boc)-OH | 50 °C, 10 min coupling | 0.18 | amazonaws.com |

| This compound | 50 °C, 10 min coupling (similar to Boc) | ~0.18 | amazonaws.com |

| Fmoc-His(Trt)-OH | 90 °C coupling | >16 | amazonaws.com |

| Fmoc-His(Boc)-OH | 90 °C coupling | 0.81 | amazonaws.com |

Note: Data presented are representative examples from cited literature and may vary based on specific experimental conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-18-31-15-21(33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRWPIOMPVOAOH-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Characterization of Fmoc His Mbom Oh

Regioselective Synthesis of Fmoc-His(MBom)-OH

The synthesis of this compound requires precise control to ensure the MBom group is attached to the correct nitrogen (N-π) of the imidazole (B134444) ring, as this is key to suppressing racemization. nih.govresearchgate.net The formation of the undesired N-τ isomer is a common side reaction that necessitates strategies for both regioselective synthesis and effective separation of the resulting isomers. researchgate.netbris.ac.uk

The regioselective synthesis of this compound has been developed to favor the formation of the desired N-π isomer. A key strategy involves the introduction of the 4-methoxybenzyloxymethyl (MBom) group at the N(π)-position of the histidine residue through a regioselective procedure. researchgate.net This method is designed to be efficient and scalable, avoiding complex chromatographic purification steps. researchgate.net

The pathway leverages specific protecting groups on the alpha-amino and carboxyl functionalities of histidine to direct the alkylation by the MBom chloride reagent to the desired nitrogen. While specific multi-step synthetic schemes can vary, a common approach involves starting with a suitably protected histidine derivative. The introduction of the Fmoc group to the alpha-amino group is a subsequent step. This strategic protection and reaction sequence is crucial for achieving a high yield of the desired N-π isomer. researchgate.net

| Precursor/Reagent | Function |

| L-Histidine derivative | Starting amino acid scaffold |

| 4-methoxybenzyl alcohol | Source for the MBom protecting group |

| Formaldehyde (B43269) equivalent | Used to form the oxymethyl bridge |

| Fmoc-OSu | Reagent for introducing the Fmoc protecting group |

| Various protecting groups | Temporary groups for other functionalities to ensure regioselectivity |

Achieving high isomeric purity is a primary challenge in the synthesis of side-chain protected histidine derivatives. When introducing a protecting group onto the imidazole ring, a mixture of N-π and N-τ regioisomers is often formed. bris.ac.uk While the synthetic pathway is designed to be regioselective, the formation of the undesired τ-isomer is not always completely suppressed. researchgate.net

The most effective strategy for ensuring high isomeric purity of this compound involves a combination of a regioselective reaction followed by a highly efficient purification method. The key to large-scale, high-purity production lies in a purification procedure that does not rely on silica (B1680970) gel column chromatography. researchgate.net Crystallization has been identified as a facile and effective method to selectively isolate the desired N-π isomer, leaving the undesired N-τ isomer in the mother liquor. This approach is advantageous for its scalability and efficiency. researchgate.net

In analogous syntheses, such as that for Fmoc-His(3-Bum)-OH, the separation of regioisomers was achieved by chromatography on silica. bris.ac.uk However, for this compound, the development of a crystallization-based separation marks a significant process improvement. researchgate.net

Advanced Purification and Isolation Procedures for this compound

The final purity of the this compound reagent directly impacts the quality and purity of the synthesized peptide. Therefore, robust purification and isolation procedures are essential.

Crystallization is a powerful technique for purifying Fmoc-amino acids, capable of removing process-related impurities and, crucially, undesired regioisomers. google.comajpamc.com For this compound, a specific crystallization procedure has been developed that effectively removes the N-τ-MBom isomer. researchgate.net This allows for the production of the desired N-π isomer at high purity without the need for chromatographic methods, which are often costly and difficult to scale. researchgate.net The process typically involves dissolving the crude product mixture in a suitable solvent system and allowing the desired isomer to selectively crystallize under controlled conditions. google.comgoogle.com This method is not only efficient for isomer separation but also for removing other small-molecule impurities generated during the synthesis.

Spectroscopic and Chromatographic Methodologies for Purity and Identity Confirmation in Research

A suite of analytical methods is employed to confirm the chemical identity and assess the purity of the final this compound product. These techniques are essential for quality control and for ensuring the reliability of the reagent in peptide synthesis. nih.gov

Quantitative assessment of purity is primarily achieved using High-Performance Liquid Chromatography (HPLC). merckmillipore.com This technique separates the main compound from any impurities, allowing for their quantification. For this compound and similar derivatives, reversed-phase HPLC (RP-HPLC) is the standard method. bris.ac.uk

Typical HPLC analysis demonstrates the high purity of the final product. For instance, a closely related compound, Fmoc-His(3-Bum)-OH, showed a purity of 99.3% by HPLC under specific analytical conditions. bris.ac.uk Commercially available high-quality Fmoc-His(Boc)-OH is specified to have an HPLC purity of ≥ 99.0% and an enantiomeric purity of ≥ 99.8%. cem.com Similar high standards are expected for this compound.

In addition to HPLC, other methods are used to confirm the structure and identity:

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESMS) is used to confirm the molecular weight of the compound, matching the theoretical mass of this compound. bris.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is used to confirm the chemical structure, including the successful and regioselective attachment of the MBom group to the imidazole ring. bris.ac.uk The NMR spectra of the N-π and N-τ regioisomers are distinct, allowing for unambiguous identification. bris.ac.uk

Methodologies for Stereochemical Purity Analysis of this compound

The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis to ensure the correct three-dimensional structure and biological function of the final peptide. For this compound, a derivative designed to suppress racemization during peptide coupling, verifying its enantiomeric purity is a critical quality control step. sigmaaldrich.comiris-biotech.de The primary and most effective technique for this analysis is Chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC is a powerful enantioselective chromatographic technique used to separate stereoisomers. The main advantages of this method include its speed, high sensitivity at the detection level, and ease of use. phenomenex.com The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Research Findings in Chiral HPLC Analysis

Research into the enantioseparation of N-Fmoc protected α-amino acids has identified polysaccharide-based CSPs as highly effective. phenomenex.comwindows.net Studies have demonstrated that columns such as Lux Cellulose-1, Cellulose-2, and Cellulose-3 can achieve baseline resolution for a wide range of Fmoc-amino acids, including protected histidine derivatives like Fmoc-His(Trt)-OH. phenomenex.comnih.gov While specific studies focusing exclusively on this compound are less common, the established methodologies for structurally similar compounds are directly applicable.

The typical analytical setup involves a reversed-phase HPLC system. phenomenex.com The mobile phase composition is crucial for successful separation; a combination of an organic modifier like acetonitrile (B52724) and an acidic additive such as trifluoroacetic acid (TFA) has been shown to be an excellent choice for resolving Fmoc-amino acid enantiomers. phenomenex.com Detection is commonly performed using a UV detector, typically at a wavelength of 220 nm, where the Fmoc group exhibits strong absorbance. google.com

Under optimized conditions, complete resolution of the D- and L-enantiomers can be achieved in under 25 minutes. phenomenex.com This allows for the precise determination of enantiomeric purity, often expressed as enantiomeric excess (ee), which is expected to be ≥99.5% for high-quality this compound. sigmaaldrich.com The MBom (4-Methoxybenzyloxymethyl) protecting group on the π-imidazole nitrogen is specifically utilized to prevent the racemization that can occur with other histidine derivatives during base-mediated coupling reactions in solid-phase peptide synthesis (SPPS). sigmaaldrich.comiris-biotech.de

The following interactive data table summarizes typical conditions derived from research on the chiral separation of Fmoc-protected amino acids, which are applicable for the stereochemical purity analysis of this compound.

Table 1: Typical HPLC Conditions for Stereochemical Purity Analysis of Fmoc-Protected Histidine Derivatives

| Parameter | Condition | Rationale / Finding | Source |

|---|---|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., Lux Cellulose-1, Cellulose-2) | These phases show excellent chiral recognition for a broad range of Fmoc-amino acids, including challenging derivatives with bulky side-chain protecting groups. phenomenex.comwindows.net | phenomenex.comwindows.net |

| Column Dimensions | 250 x 4.6 mm, 5 µm particle size | Standard analytical column dimensions providing good efficiency and resolution. | phenomenex.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | The combination of acetonitrile and an acidic additive like TFA is highly effective for the successful chiral separation of Fmoc-amino acid derivatives in reversed-phase mode. phenomenex.com | phenomenex.com |

| Elution Mode | Isocratic | Isocratic elution provides consistent conditions for reliable and reproducible separation with analysis times typically under 25 minutes. phenomenex.com | phenomenex.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC that balances analysis time and separation efficiency. phenomenex.comgoogle.com | phenomenex.comgoogle.com |

| Detection | UV at 220 nm | The Fmoc protecting group has a strong chromophore, allowing for sensitive detection at this wavelength. phenomenex.comgoogle.com | phenomenex.comgoogle.com |

| Temperature | Ambient | Separations are typically robust and can be effectively carried out at room temperature. | phenomenex.com |

| Expected Purity | Enantiomeric Purity ≥ 99.5% | High-quality reagents for peptide synthesis require very high stereochemical integrity. sigmaaldrich.com | sigmaaldrich.com |

Application of Fmoc His Mbom Oh in Contemporary Peptide Synthesis Strategies

Integration into Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-His(MBom)-OH is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows. researchgate.net SPPS is the predominant method for chemically synthesizing peptides, relying on the stepwise addition of amino acids to a chain anchored to a solid resin support. nbinno.comresearchgate.net The primary challenge with histidine is its propensity to lose its chiral purity (epimerize) during the carboxyl group activation step required for coupling. cem.commerckmillipore.com This is caused by the imidazole (B134444) π-nitrogen, which can abstract the alpha-proton, leading to a loss of stereochemistry. nih.govcem.commerckmillipore.com The design of this compound, where the π-nitrogen is blocked by the MBom group, effectively prevents this side reaction. nih.govmerckmillipore.comsigmaaldrich.com This makes it a valuable alternative to more conventional derivatives like Fmoc-His(Trt)-OH, where the protecting group is on the τ-nitrogen and offers little protection against racemization. nih.govmerckmillipore.com

Under conventional, ambient-temperature SPPS conditions, this compound demonstrates superior performance in maintaining the chiral integrity of the histidine residue. nih.gov Studies directly comparing its performance against the commonly used Fmoc-His(Trt)-OH have shown a significant reduction in the formation of the undesirable D-isomer during coupling. nih.govmerckmillipore.com For instance, when using a base-mediated activation method with HCTU/6-Cl-HOBt/DIPEA, Fmoc-His(Trt)-OH showed a 7.8% level of racemization with a 5-minute pre-activation time. nih.gov In stark contrast, this compound reduced this epimerization to just 0.3% under the same conditions. nih.gov This stability against racemization, even when using base-mediated coupling reagents, allows for greater flexibility in choosing coupling conditions and results in a purer final peptide product. sigmaaldrich.com

The advantages of this compound are even more pronounced in microwave-assisted solid-phase peptide synthesis (MW-SPPS). MW-SPPS utilizes microwave energy to accelerate both the deprotection and coupling steps, significantly shortening synthesis times. ambiopharm.comnih.gov However, the elevated temperatures used in this technique can exacerbate side reactions, particularly the racemization of sensitive amino acids like histidine. nih.govmerckmillipore.comambiopharm.com Research has shown that while Fmoc-His(Trt)-OH can undergo severe racemization (16.6%) when coupled at 80°C, the N-π-MBom protection of this compound holds the level of D-isomer formation to a remarkably low 0.8%. nih.govmerckmillipore.com This high degree of stereochemical stability at elevated temperatures makes this compound an essential tool for the rapid and efficient synthesis of histidine-containing peptides via MW-SPPS. researchgate.net

| Histidine Derivative | Coupling Condition | Pre-activation Time | Temperature | % D-His (Racemization) | Source |

|---|---|---|---|---|---|

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | Ambient | 7.8% | nih.gov |

| This compound | HCTU/6-Cl-HOBt/DIPEA | 5 min | Ambient | 0.3% | nih.gov |

| Fmoc-His(Trt)-OH | Microwave-Assisted | N/A | 80°C | 16.6% | nih.govmerckmillipore.com |

| This compound | Microwave-Assisted | N/A | 80°C | 0.8% | nih.govmerckmillipore.com |

Role in Convergent Peptide Synthesis Approaches

Convergent synthesis is a powerful strategy for producing very long peptides or small proteins. Instead of adding amino acids one by one for the entire sequence, this method involves the synthesis of several smaller, protected peptide fragments, which are then joined together in a "segment condensation" step. researchgate.net this compound is particularly well-suited for the preparation of such histidine-containing protected segments. researchgate.net

The utility of this compound in segment condensation lies in the specific chemical properties of the MBom protecting group. researchgate.net To create a protected peptide fragment, the peptide is synthesized on a highly acid-sensitive resin. The completed fragment can then be cleaved from this resin using a very weak acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane. researchgate.net Crucially, the MBom group on the histidine side chain is stable to these mild cleavage conditions, remaining intact along with the other side-chain protecting groups (like Boc or tBu). researchgate.net This allows for the generation of a fully protected peptide segment containing histidine, which can then be purified and used in a subsequent coupling reaction with another peptide segment to build the final, larger peptide. researchgate.net

Specific Peptide Construct Assembly Enabled by this compound

The primary application of this compound is in the synthesis of any peptide where maintaining the stereochemical purity of histidine is critical for its structure and biological function. chemimpex.com This is especially true for therapeutic peptides or those used in detailed biological studies, where even small amounts of the incorrect isomer can have significant consequences. cem.comamazonaws.com

This compound is employed in research focused on the synthesis of complex peptides and their analogs where histidine residues are present at positions known to be susceptible to epimerization. cem.com Its use ensures that the desired L-histidine configuration is preserved, which is fundamental to achieving the correct peptide conformation and, consequently, its biological activity. cem.comamazonaws.com The ability to suppress racemization so effectively allows researchers to assemble challenging sequences with higher fidelity, facilitating the study of structure-activity relationships and the development of novel peptide-based diagnostics and therapeutics. chemimpex.com

Mechanistic and Theoretical Investigations of Racemization Suppression by the Mbom Group

Elucidation of Histidine Racemization Pathways in Peptide Synthesis

The racemization of histidine during peptide synthesis is a well-documented challenge, primarily stemming from the reactivity of its imidazole (B134444) side chain.

The imidazole ring of histidine contains two nitrogen atoms, Nπ and Nτ. The Nπ-nitrogen, located closer to the α-carbon, plays a critical role in promoting racemization nih.govpeptide.comcore.ac.uk. When histidine is activated for peptide bond formation, the Nπ-nitrogen's lone pair can abstract the α-proton from the α-carbon. This deprotonation event generates a planar enolate intermediate nih.gov. Due to the planar geometry of this enolate, it can be reprotonated from either face, leading to the formation of both the desired L-isomer and the undesired D-isomer (epimerization) nih.govpearson.com. The basicity of the Nπ-nitrogen, with a pKa around 6.0, facilitates this deprotonation under the slightly basic or neutral conditions often encountered during coupling reactions wikipedia.orgwikipedia.orgchemicalbook.com. The resonance stabilization of the protonated imidazole ring also favors protonation at the Nπ-nitrogen, further contributing to its role in racemization pearson.com.

Molecular Mechanisms of MBom Protecting Group in Maintaining Chiral Integrity

The introduction of the MBom group onto the Nπ-position of histidine's imidazole ring effectively neutralizes the racemization-promoting activity of this nitrogen atom.

The MBom group exerts its protective effect through a combination of steric and electronic influences on the imidazole ring researchgate.net. By occupying the Nπ-position, the MBom group sterically hinders the approach of bases or coupling reagents to the α-proton, thereby impeding the deprotonation process . Electronically, the MBom group, similar to other Nπ-protecting groups, can modulate the electron density and basicity of the imidazole ring. While specific electronic effects of MBom are detailed for other protecting groups like Boc, the principle is that altering the electronic nature of the imidazole nitrogen can reduce its propensity to abstract the α-proton . Studies have shown that the MBom group is stable under the mild acidic conditions typically used for Fmoc removal, unlike the trityl (Trt) group, which can undergo partial cleavage researchgate.netiris-biotech.de. This stability, coupled with its protective capabilities, makes it a robust choice for maintaining chiral integrity.

Kinetic and Thermodynamic Studies of Racemization Rates with Fmoc-His(MBom)-OH

Experimental studies comparing this compound with other histidine derivatives have quantitatively demonstrated the superior performance of the MBom group in suppressing racemization.

The effectiveness of the MBom group has been rigorously tested under various coupling conditions. In comparative studies using HCTU/6-Cl-HOBt/DIPEA activation, this compound exhibited significantly lower racemization levels compared to Fmoc-His(Trt)-OH. For instance, with a 5-minute preactivation time, this compound resulted in only 0.3% racemization, whereas Fmoc-His(Trt)-OH showed 7.8% nih.gov. Under microwave heating at 80°C, the racemization for Fmoc-His(Trt)-OH reached 16.6%, while this compound maintained it at a mere 0.8% nih.gov.

Further comparisons with other Nπ-protected histidine derivatives, such as Fmoc-His(Boc)-OH and Fmoc-His(Trt)-OH, at 50°C have also highlighted the efficacy of MBom. While Fmoc-His(Trt)-OH showed substantial racemization (e.g., 16.2% or 6.8% in a specific liraglutide (B1674861) synthesis amazonaws.com), both Fmoc-His(Boc)-OH and Fmoc-His(π-Mbom)-OH demonstrated significantly reduced levels, around 0.76-0.81% racemization under similar conditions amazonaws.com. Even at elevated temperatures (90°C), Fmoc-His(Boc)-OH and Fmoc-His(π-Mbom)-OH maintained low epimerization rates (0.81% and comparable, respectively), whereas Fmoc-His(Trt)-OH showed over 16% amazonaws.com. These findings underscore the robust stereochemical control offered by the MBom group across different reaction parameters.

Comparative Analysis of Fmoc His Mbom Oh with Alternative Histidine Protecting Group Strategies

Considerations for Process Efficiency and Scalability in Research

Evaluation of Synthetic Complexity and Material Availability

The selection of an appropriate histidine protecting group strategy is paramount in solid-phase peptide synthesis (SPPS) to ensure efficient coupling, minimize racemization, and facilitate purification. This evaluation focuses on the synthetic complexity and material availability of Fmoc-His(MBom)-OH in comparison to other commonly employed histidine protection strategies, such as those utilizing trityl (Trt), t-butoxymethyl (Bum), and tosyl (Tos) groups.

This compound

Synthetic Complexity: The synthesis of this compound involves the regioselective introduction of the 4-methoxybenzyloxymethyl (MBom) group onto the Nπ position of histidine, followed by Fmoc protection of the α-amino group. While the MBom group offers significant advantages in suppressing racemization, particularly during microwave-assisted SPPS researchgate.netnih.gov, its synthesis is generally considered more complex and potentially more resource-intensive than that of more established derivatives like Fmoc-His(Trt)-OH nih.gov. However, a notable advantage is the development of purification procedures, such as crystallization, which can effectively remove undesired regioisomers and facilitate large-scale production without the need for extensive chromatography nih.gov. The MBom group, being an acetal-type protecting group, generates formaldehyde (B43269) upon acidolytic cleavage, necessitating the use of scavengers like methoxyamine hydrochloride to prevent side reactions researchgate.netchimia.ch.

Material Availability: this compound is commercially available from various suppliers iris-biotech.debiosynth.comiris-biotech.de. However, it is often positioned as a specialty building block, which can translate to higher costs and longer lead times for procurement compared to more standard histidine derivatives nih.gov. Availability is typically listed in grams, with lead times ranging from a few days to several weeks depending on the quantity and supplier iris-biotech.debiosynth.comiris-biotech.de.

Fmoc-His(Trt)-OH

Synthetic Complexity: The synthesis of Fmoc-His(Trt)-OH is a well-established and relatively straightforward process. It typically involves the protection of the histidine imidazole (B134444) side chain with triphenylmethyl chloride (Trt-Cl) followed by the Fmoc protection of the α-amino group . This method is widely documented and has been optimized over many years, making it a robust and reliable approach for preparing this crucial building block.

Material Availability: Fmoc-His(Trt)-OH is one of the most widely available and cost-effective protected histidine derivatives on the market chemimpex.comiris-biotech.deglentham.commedchemexpress.comcalpaclab.com. It is generally available in bulk quantities with short lead times, often in stock from major chemical suppliers iris-biotech.deglentham.com. Its widespread use and established manufacturing processes contribute to its ready availability and competitive pricing, making it a default choice for many peptide synthesis applications.

Fmoc-His(Bum)-OH

Synthetic Complexity: Fmoc-His(3-Bum)-OH utilizes the t-butoxymethyl (Bum) group, which is known to be TFA-labile nih.gov. The synthesis of Bum-protected histidine derivatives can present challenges, including potential premature cleavage of the Bum group in the presence of bases during synthesis bris.ac.uk. Like MBom, the Bum group also yields formaldehyde upon acidolytic cleavage, requiring appropriate scavenging chimia.ch.

Material Availability: Fmoc-His(Bum)-OH is commercially available nih.govbris.ac.uk and is considered a viable alternative to other histidine protecting groups. While not as ubiquitous as Fmoc-His(Trt)-OH, it offers a balance of properties and is generally more cost-effective than MBom derivatives, with good availability amazonaws.com.

Fmoc-His(Tos)-OH

Synthetic Complexity: The synthesis of Fmoc-His(Tos)-OH involves the introduction of the tosyl (Tos) group onto the histidine side chain, followed by Fmoc protection of the α-amino group peptide.com. This is a standard procedure for protecting the imidazole ring.

Material Availability: Fmoc-His(Tos)-OH is commercially available from multiple suppliers lookchem.comlookchem.combldpharm.com. It is a readily sourced building block, though perhaps less commonly used in routine Fmoc-SPPS compared to the trityl derivative.

Comparative Summary

The choice between these histidine protecting group strategies often hinges on a balance between synthetic complexity, cost, availability, and specific peptide sequence requirements, particularly concerning racemization suppression. While this compound offers excellent protection against racemization, its higher synthetic complexity and cost make it a more specialized choice. Fmoc-His(Trt)-OH remains the most accessible and cost-effective option, with its synthesis being straightforward and material availability excellent. Fmoc-His(Bum)-OH presents a middle ground, offering good properties with reasonable availability.

| Protecting Group Strategy | Synthetic Complexity | Key Reagents for Side-Chain Protection | Purification Method (Notable) | Material Availability | Typical Availability Lead Time | Cost (Relative) |

| This compound | More complex, regioselective MBom introduction | MBom-Cl (or similar) | Crystallization | Specialty item, commercially available | Weeks | High |

| Fmoc-His(Trt)-OH | Standard, well-established, straightforward | Trt-Cl | Standard purification | Widely available, often in bulk | Days | Low to Moderate |

| Fmoc-His(Bum)-OH | Moderate, potential challenges with base sensitivity | Bum-Cl (or similar) | Standard purification | Commercially available, viable alternative | Days to Weeks | Moderate |

| Fmoc-His(Tos)-OH | Standard, established | Tosyl chloride | Standard purification | Commercially available | Days | Moderate |

Note: "Cost (Relative)" and "Typical Availability Lead Time" are general assessments based on common market offerings and may vary between suppliers and regions.

Investigation of Side Reactions and Mitigation Strategies Associated with Fmoc His Mbom Oh Utilization

Characterization of Formaldehyde (B43269) and Methoxybenzyl Cation Generation During Cleavage Reactions

The utility of the p-methoxybenzyloxymethyl (MBom) group is tempered by its behavior during the final acidolytic cleavage step, typically conducted with trifluoroacetic acid (TFA). Upon treatment with TFA, the MBom group is cleaved from the π-nitrogen of the histidine imidazole (B134444) ring, generating two highly reactive electrophilic species: formaldehyde (HCHO) and the p-methoxybenzyl cation. nih.govmerckmillipore.com

The generation of these by-products is an inherent consequence of the MBom group's structure and its acid-labile nature. The cleavage mechanism involves the protonation of the ether oxygen, leading to the release of the stabilized p-methoxybenzyl cation and an unstable intermediate that quickly decomposes to formaldehyde and the unprotected histidine residue. These reactive species, if not effectively neutralized, can proceed to modify susceptible amino acid residues within the peptide sequence, leading to undesired, often difficult-to-separate impurities. merckmillipore.comresearchgate.net The p-methoxybenzyl cation is a potent alkylating agent, while formaldehyde can react with various nucleophilic sites on the peptide.

Development of Scavenging Strategies for By-Product Suppression

To prevent the modification of the target peptide by the liberated formaldehyde and p-methoxybenzyl cations, the development and implementation of effective scavenging strategies are crucial. Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to trap these electrophilic by-products before they can react with the peptide. iris-biotech.debiotage.com The choice of scavenger is critical and depends on the specific reactive species being targeted and the composition of the peptide sequence.

Optimization of Methoxyamine Hydrochloride as a Scavenger

Methoxyamine hydrochloride (MeONH₂·HCl) has been identified as a highly potent and effective scavenger specifically for formaldehyde. bris.ac.uknih.gov Its primary role is to react with the formaldehyde generated during MBom cleavage, forming a stable methyloxime, thus preventing formaldehyde-mediated side reactions. nih.gov Research has shown that the addition of methoxyamine to the cleavage cocktail can significantly reduce or eliminate the formation of by-products arising from formaldehyde. merckmillipore.combris.ac.uk For instance, studies recommend the addition of 5 equivalents of methoxyamine hydrochloride to the TFA cleavage mixture to effectively suppress these side reactions. merckmillipore.com Its efficacy makes it a standard component in cleavage protocols for peptides synthesized using Fmoc-His(MBom)-OH.

Table 1: Recommended Scavenger for Formaldehyde Suppression

| Scavenger | Target By-product | Recommended Conditions | Reference |

|---|---|---|---|

| Methoxyamine Hydrochloride | Formaldehyde | 5 equivalents in TFA cleavage cocktail | merckmillipore.com |

Exploration of Alternative Scavenging Agents and Protocols

While methoxyamine hydrochloride is highly effective against formaldehyde, scavenging the p-methoxybenzyl cation requires different agents. A common strategy involves using a cocktail of scavengers to address the various reactive species generated during cleavage. Thiol-based scavengers are particularly effective for trapping carbocations.

Alternative and complementary scavenging protocols include:

Thiophenol: Added to cleavage cocktails, it acts as an effective scavenger for the p-methoxybenzyl cation, preventing unwanted alkylation of sensitive residues. iris-biotech.de

Reagent K: A cocktail containing TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT), which provides a comprehensive scavenging environment for various protecting groups and the cations they generate. iris-biotech.de

1,2-Ethanedithiol (EDT): While primarily used as a scavenger for trityl and other cations, EDT can also trap formaldehyde, although it is noted to be less efficient than methoxyamine for this specific purpose. biotage.combris.ac.uk

Triisopropylsilane (TIS): Commonly used to scavenge trityl cations, TIS can also reduce other carbocations generated during cleavage.

The optimal scavenger cocktail often depends on the specific peptide sequence, particularly the presence of residues like Tryptophan, Cysteine, and Methionine, which are highly susceptible to modification by cleavage by-products. thermofisher.com

Table 2: Scavenger Cocktails for MBom By-products

| Scavenger/Cocktail | Target By-products | Components | Reference |

|---|---|---|---|

| Methoxyamine HCl & Thiophenol | Formaldehyde & p-methoxybenzyl cation | MeONH₂·HCl, Thiophenol in TFA | iris-biotech.de |

| Reagent K | p-methoxybenzyl cation and others | TFA/water/phenol/thioanisole/EDT | iris-biotech.de |

Methodologies for Prevention of Undesired Modifications on Peptide Residues

The primary side reactions directly attributable to the by-products of this compound cleavage are the formation of adducts with nucleophilic amino acid side chains. Preventing these modifications is paramount for obtaining the desired peptide in high purity.

Mitigation of Thiazolidine and Tetrahydroxy-β-carboline Formation

The formaldehyde generated during MBom cleavage can lead to specific modifications of N-terminal Cysteine (Cys) and Tryptophan (Trp) residues. merckmillipore.com

Thiazolidine Formation: Formaldehyde can react with the N-terminal amine and the sulfhydryl group of a Cysteine residue to form a stable five-membered thiazolidine ring. merckmillipore.comnih.gov This represents a significant modification to the peptide structure.

Tetrahydro-β-carboline Formation: In peptides with an N-terminal Tryptophan, formaldehyde can participate in a Pictet-Spengler reaction with the indole side chain and the N-terminal amine, resulting in the formation of a tetrahydro-β-carboline structure. merckmillipore.comnih.gov

The most effective strategy for mitigating both of these side reactions is the efficient scavenging of formaldehyde. The addition of methoxyamine hydrochloride to the cleavage cocktail, as previously described, effectively prevents the formation of both thiazolidine and tetrahydro-β-carboline adducts by rapidly trapping the free formaldehyde. merckmillipore.com

Prevention of N-Acylation and Other Imidazole-Related Side Reactions

A significant advantage of protecting the π-nitrogen of the histidine imidazole ring, as the MBom group does, is the suppression of side reactions during the peptide synthesis coupling steps, prior to final cleavage. One such side reaction is the N-acylation of the imidazole ring. amazonaws.com The unprotected imidazole ring is nucleophilic and can react with activated amino acids during coupling, leading to the formation of N-acyl imidazole species. kyoto-u.ac.jpnih.gov This can result in chain termination or the formation of branched peptides.

By placing the bulky, electron-withdrawing MBom group on the π-nitrogen, the nucleophilicity of the imidazole ring is significantly reduced. This steric and electronic hindrance effectively prevents the unwanted N-acylation side reaction during peptide chain elongation, ensuring the fidelity of the synthesis. nih.govamazonaws.com This protection strategy is also instrumental in suppressing the base-catalyzed racemization of the histidine residue during activation, which is a major concern when using derivatives with an unprotected π-nitrogen. nih.govmerckmillipore.comiris-biotech.de

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| N-α-Fmoc-N-π-(4-methoxybenzyloxymethyl)-L-histidine | This compound |

| Trifluoroacetic acid | TFA |

| Formaldehyde | HCHO |

| Methoxyamine hydrochloride | MeONH₂·HCl |

| 1,2-Ethanedithiol | EDT |

| Triisopropylsilane | TIS |

| Cysteine | Cys |

| Tryptophan | Trp |

| Methionine | Met |

| p-methoxybenzyloxymethyl | MBom |

| tert-butoxycarbonyl | Boc |

| Trityl | Trt |

| N,N'-diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Thiophenol | |

| Phenol |

Advanced Research Applications and Future Perspectives in Fmoc His Mbom Oh Chemistry

Development of Novel Histidine Derivatives Based on MBom Protection Principles

The success of the (p-methoxy)benzyloxymethyl (MBom) group in protecting the histidine imidazole (B134444) ring has spurred further research into new derivatives that retain its benefits while addressing its limitations. The primary advantage of the MBom group, when attached to the Nπ-position of the imidazole ring, is its effective suppression of racemization during the coupling step in Fmoc-based peptide synthesis. researchgate.net This principle—stabilizing the chiral center by protecting the remote nitrogen of the imidazole—has become a foundational concept for designing next-generation histidine building blocks.

Researchers have explored modifications to the benzyloxymethyl framework to fine-tune stability and cleavage properties. For instance, the development of N(pi)-2-naphthylmethoxymethyl (NAPOM)-protected histidine derivatives was a direct response to challenges in the large-scale synthesis of the MBom precursor, which required an unstable, freshly prepared reagent. researchgate.net The NAPOM group offers similar racemization suppression but is derived from a more stable reagent, making it more suitable for gram-scale preparation. researchgate.net

Beyond simple analogues, the core idea of sterically and electronically shielding the imidazole ring has influenced the design of derivatives for specific applications, such as lipo-peptides. The synthesis of histidine-derived lipo-amino acids, where lipid tails are attached to the imidazole group, creates novel peptidomimetics with potent antimicrobial activity. nih.gov While not a direct application of the MBom group itself, the principle of modifying the imidazole ring to impart new functionalities is a clear extension of the research path forged by advanced protecting groups like MBom.

Optimization of Synthesis and Application Protocols for Larger-Scale Research

Transitioning from laboratory-scale synthesis to the production of larger quantities of peptides presents significant challenges related to yield, purity, and cost-effectiveness. The synthesis of Fmoc-His(MBom)-OH and its application in large-scale peptide manufacturing require robust and optimized protocols. A key issue has been the difficulty in the large-scale synthesis of N(pi)-PMBOM-protected derivatives due to the reliance on unstable reagents. researchgate.net This has driven efforts to develop more scalable synthetic routes for both the protected amino acid itself and for the peptides it is incorporated into.

Optimization strategies focus on several key areas:

Improving Atom Economy: Traditional peptide synthesis, especially with protected amino acids like arginine and histidine, can have a low atom economy, meaning a significant portion of the mass of the reactants is not incorporated into the final product. rsc.org Developing more efficient coupling and deprotection steps is crucial for sustainability and cost reduction in large-scale campaigns.

Minimizing Side Reactions: During the final cleavage of the peptide from the resin support, protecting groups are removed. Bom-type groups, including MBom, can generate formaldehyde (B43269) as a byproduct during acidolysis. researchgate.netresearchgate.net This highly reactive species can lead to the formation of methylated impurities and other adducts, complicating purification. researchgate.net Optimized protocols for larger-scale work often involve the systematic use of scavengers, such as methoxyamine hydrochloride, to trap these reactive intermediates and improve the purity profile of the crude peptide. researchgate.net

Solvent and Reagent Selection: The choice of solvents and coupling reagents can significantly impact yield and purity. Research into greener, more sustainable solvents to replace hazardous ones like dimethylformamide (DMF) is an active area of investigation. researchgate.net Furthermore, optimizing the equivalents of coupling reagents helps to ensure complete reactions without unnecessary excess, which is critical for managing costs and simplifying purification at scale. researchgate.net

Exploration of this compound in Peptidomimetic and Chemically Modified Peptide Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, or receptor affinity. The chemical modification of peptides is another route to introduce novel functionalities. The reliability of this compound makes it a valuable tool in these advanced design strategies.

The primary contribution of this compound in this context is ensuring the stereochemical integrity of the histidine residue. Racemization is a major problem with histidine, and the introduction of a mixture of enantiomeric peptides can lead to complex purification challenges and unpredictable biological activity. peptide.com By effectively preventing racemization, the MBom group allows for the confident incorporation of histidine into complex, non-natural architectures where the precise three-dimensional arrangement of atoms is critical for function. researchgate.net

For example, in the design of ultra-short antimicrobial peptidomimetics, novel histidine-derived lipo-amino acids have been synthesized. nih.gov The successful creation of these complex building blocks relies on precise control over the chemistry of the imidazole ring. A stable and non-racemizing protecting group like MBom is an enabling technology for the multi-step synthesis required for such modifications. These efforts have produced lipo-peptidomimetics with potent activity against drug-resistant bacteria like MRSA, demonstrating the therapeutic potential of such modified peptides. nih.gov

Integration and Performance Evaluation with Automated Peptide Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) has become the standard for producing peptides in research and industrial settings. These platforms rely on repetitive cycles of amino acid coupling and deprotection, where high efficiency and minimal side reactions are essential for achieving a high-purity final product. The performance of a protected amino acid derivative within these automated systems is a key determinant of its utility.

This compound is well-suited for automated SPPS due to several key properties:

Racemization Suppression: As previously noted, the prevention of racemization during the automated coupling cycle is its most significant advantage. researchgate.net This ensures the homogeneity of the growing peptide chain.

Stability: The MBom group is stable to the basic conditions required for Fmoc deprotection (typically using piperidine), preventing premature loss of the side-chain protection during the synthesis cycles. researchgate.net

Cleavage Compatibility: While it requires strong acid for removal (e.g., trifluoroacetic acid, TFA), this is compatible with standard final cleavage cocktails used in Fmoc-based SPPS. researchgate.net

| Property | Relevance to Automated Synthesis | Performance of this compound |

|---|---|---|

| Racemization Suppression | Ensures stereochemical purity of the final peptide over many cycles. | Excellent; this is a primary advantage of the MBom group. researchgate.net |

| Stability to Piperidine | Prevents premature deprotection of the side chain during Fmoc removal. | High stability, suitable for standard Fmoc-SPPS protocols. researchgate.net |

| Coupling Efficiency | Must react completely to avoid deletion sequences. | Generally high, comparable to other standard protected amino acids. |

| Cleavage Conditions | Must be removable at the end of synthesis without degrading the peptide. | Cleaved by strong acid (TFA), compatible with standard protocols. researchgate.net |

| Side Products on Cleavage | Can generate impurities that complicate purification. | Can generate formaldehyde, requiring the use of scavengers in the cleavage cocktail. researchgate.netresearchgate.net |

Application of Computational Chemistry Approaches for Understanding MBom-Histidine Interactions

Computational chemistry provides powerful tools for understanding molecular interactions at an atomic level. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can elucidate the structural and electronic effects of protecting groups, helping to rationalize their observed chemical behavior and guide the design of improved derivatives.

While specific computational studies on the this compound compound are not widely published, the principles from computational analyses of histidine itself are directly applicable. Histidine's imidazole ring can participate in a variety of non-covalent interactions, including:

Cation-π interactions: Where the neutral imidazole ring interacts with a cation. nih.govresearchgate.net

π-π stacking: Interactions with other aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net

Hydrogen bonding: Acting as both a donor and acceptor. mdpi.com

Coordinate interactions: Chelating metal ions, which is crucial in the active sites of many enzymes. researchgate.netmdpi.com

Computational methods could be applied to the MBom-histidine system to:

Analyze Steric and Electronic Effects: Model how the bulky MBom group sterically shields the imidazole ring and how its methoxy (B1213986) substituent electronically influences the ring's reactivity.

Simulate Cleavage Mechanisms: Investigate the pathway of acid-catalyzed cleavage of the MBom group to better understand the generation of the formaldehyde byproduct and potentially design modifications that lead to cleaner fragmentation.

Evaluate Conformational Preferences: Use MD simulations to understand how the MBom-protected histidine residue influences the local conformation of the peptide backbone and its interaction with solvent molecules. mdpi.comnih.gov This could provide insights into how it might affect peptide aggregation or folding.

| Computational Method | Potential Application to MBom-Histidine | Type of Insight Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculate the energies of different conformations and the electronic structure of the protected imidazole ring. | Understanding of stability, reactivity, and the electronic effect of the MBom group. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the behavior of an MBom-protected peptide in solution over time. | Insights into conformational dynamics, solvent interactions, and potential for aggregation. nih.gov |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decompose the interaction energy between the MBom group and the histidine ring into electrostatic, exchange, induction, and dispersion components. | Detailed understanding of the fundamental forces governing the protecting group's stabilizing effect. mdpi.com |

Identification of Persistent Challenges and Unresolved Issues in Histidine Protection and Peptide Synthesis Research

Despite the advancements offered by protecting groups like MBom, challenges in handling histidine during peptide synthesis persist. These issues represent active areas of research aimed at developing even more robust and "error-free" synthetic methodologies.

The Racemization Problem: The most significant challenge with histidine is the epimerization of the activated amino acid during coupling, which is catalyzed by the unprotected imidazole side chain. peptide.com While protecting groups like Trityl (Trt) are commonly used, the Nπ-MBom group has proven to be particularly effective at preventing this side reaction. researchgate.netnbinno.com However, the choice of protecting group always involves trade-offs between racemization suppression, stability, and cleavage conditions.

Side Reactions During Cleavage: A major unresolved issue is the generation of reactive byproducts during the final deprotection step. The benzyloxymethyl (Bom) group and its derivatives, including MBom, are known to produce formaldehyde upon cleavage with strong acid. researchgate.net This can lead to unwanted modifications of the final peptide, necessitating the use of scavengers. researchgate.net The development of a protecting group that offers the same level of racemization suppression as MBom but with a cleaner cleavage profile remains a key goal.

Orthogonality and Complex Peptides: In the synthesis of very complex peptides, including those with post-translational modifications, multiple, mutually compatible (orthogonal) protecting groups are required. Finding a histidine protecting group that is stable through various reaction conditions but can be removed selectively without disturbing other protecting groups is a continuing challenge.

Sustainability and "Green" Chemistry: The field of peptide synthesis is increasingly focused on reducing its environmental impact. This involves moving away from hazardous solvents and developing processes with higher atom economy. rsc.org The multi-step syntheses required for many protected amino acids, including this compound, contribute to waste generation. Future research will likely focus on developing more streamlined and environmentally friendly synthetic routes for these critical building blocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.